REACTION_SMILES
|
[C:11](#[N:12])[N:13]1[CH2:14][CH2:15][N:16]([c:19]2[n:20][c:21]3[cH:22][c:23]([O:32][CH3:33])[c:24]([O:30][CH3:31])[cH:25][c:26]3[c:27]([NH2:29])[n:28]2)[CH2:17][CH2:18]1.[CH2:6]([Li:7])[CH2:8][CH2:9][CH3:10].[CH3:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44].[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[cH:1]1[cH:2][cH:3][o:4][cH:5]1>>[cH:1]1[cH:2][c:3]([C:11]([N:13]2[CH2:14][CH2:15][N:16]([c:19]3[n:20][c:21]4[cH:22][c:23]([O:32][CH3:33])[c:24]([O:30][CH3:31])[cH:25][c:26]4[c:27]([NH2:29])[n:28]3)[CH2:17][CH2:18]2)=[O:34])[o:4][cH:5]1
|
Name
|
COc1cc2nc(N3CCN(C#N)CC3)nc(N)c2cc1OC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc2nc(N3CCN(C#N)CC3)nc(N)c2cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccoc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2nc(N3CCN(C(=O)c4ccco4)CC3)nc(N)c2cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:11](#[N:12])[N:13]1[CH2:14][CH2:15][N:16]([c:19]2[n:20][c:21]3[cH:22][c:23]([O:32][CH3:33])[c:24]([O:30][CH3:31])[cH:25][c:26]3[c:27]([NH2:29])[n:28]2)[CH2:17][CH2:18]1.[CH2:6]([Li:7])[CH2:8][CH2:9][CH3:10].[CH3:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44].[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[cH:1]1[cH:2][cH:3][o:4][cH:5]1>>[cH:1]1[cH:2][c:3]([C:11]([N:13]2[CH2:14][CH2:15][N:16]([c:19]3[n:20][c:21]4[cH:22][c:23]([O:32][CH3:33])[c:24]([O:30][CH3:31])[cH:25][c:26]4[c:27]([NH2:29])[n:28]3)[CH2:17][CH2:18]2)=[O:34])[o:4][cH:5]1
|
Name
|
COc1cc2nc(N3CCN(C#N)CC3)nc(N)c2cc1OC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc2nc(N3CCN(C#N)CC3)nc(N)c2cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccoc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2nc(N3CCN(C(=O)c4ccco4)CC3)nc(N)c2cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |